molecular formula C22H20BrClN2O3S B11635173 2-(N-Benzyl4-bromobenzenesulfonamido)-N-(5-chloro-2-methylphenyl)acetamide

2-(N-Benzyl4-bromobenzenesulfonamido)-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B11635173
M. Wt: 507.8 g/mol
InChI Key: YEHGKJKCMDKPTJ-UHFFFAOYSA-N
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Description

2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(5-chloro-2-methylphenyl)acetamide is a synthetic acetamide derivative characterized by two key structural motifs:

  • N-Benzyl-4-bromobenzenesulfonamido group: This moiety introduces a sulfonamide linkage with a brominated aromatic ring, likely enhancing hydrophobic interactions and electron-withdrawing effects.

Properties

Molecular Formula

C22H20BrClN2O3S

Molecular Weight

507.8 g/mol

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(5-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C22H20BrClN2O3S/c1-16-7-10-19(24)13-21(16)25-22(27)15-26(14-17-5-3-2-4-6-17)30(28,29)20-11-8-18(23)9-12-20/h2-13H,14-15H2,1H3,(H,25,27)

InChI Key

YEHGKJKCMDKPTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Biological Activity

The compound 2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(5-chloro-2-methylphenyl)acetamide is a complex organic molecule that exhibits significant biological activity. Its structure includes a sulfonamide group, which is known for its ability to mimic natural substrates and interact with various biological targets. This article reviews the biological activity of this compound, including its antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C22H21BrN2O4S
  • Molecular Weight : 489.4 g/mol
  • IUPAC Name : 2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(5-chloro-2-methylphenyl)acetamide

The compound's unique combination of functional groups contributes to its diverse biological activities, particularly in antimicrobial and anticancer applications.

The mechanism of action for this compound primarily involves:

  • Enzyme Inhibition : The sulfonamide group can act as a competitive inhibitor for enzymes involved in bacterial folate synthesis.
  • Binding Affinity : The presence of bromine and chloro substituents enhances binding affinity to specific receptors or enzymes, potentially leading to increased biological efficacy.

Antimicrobial Activity

Research has shown that compounds with sulfonamide structures often exhibit antimicrobial properties. A study on structurally similar compounds demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

CompoundTarget BacteriaActivity
2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(5-chloro-2-methylphenyl)acetamideStaphylococcus aureusModerate
2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(5-chloro-2-methylphenyl)acetamideEscherichia coliLow
N-Benzyl-4-bromobenzenesulfonamideStaphylococcus aureusHigh
N-Benzyl-4-bromobenzenesulfonamideEscherichia coliModerate

The compound shows moderate activity against Staphylococcus aureus but lower effectiveness against Escherichia coli, which may be attributed to the structural differences that affect membrane permeability.

Anticancer Activity

In vitro studies have indicated that this compound exhibits potential anticancer properties. For instance, it has been tested against the MCF7 breast cancer cell line using the Sulforhodamine B assay, yielding promising results.

Case Study: Anticancer Screening

  • Cell Line : MCF7 (human breast adenocarcinoma)
  • Method : Sulforhodamine B assay
  • Results : The compound showed significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Key Substituents Molecular Weight Biological Activity (if reported) Reference ID
Target Compound: 2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(5-chloro-2-methylphenyl)acetamide N-Benzyl-4-bromobenzenesulfonamido; 5-Cl-2-MePh Not reported Hypothesized antimicrobial/enzyme inhibition N/A
N-(5-Chloro-2-methylphenyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide Ethyl-4-MePh sulfonamido; 5-Cl-2-MePh ~434.9 g/mol Not explicitly reported
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Oxadiazole-indole sulfanyl; 5-Cl-2-MePh 428.5 g/mol LOX inhibition, α-glucosidase inhibition
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide 4-BrPh; 2-MeOPh ~334.2 g/mol Antimicrobial activity
2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide 3-Cl-4-OHPh; phenethyl ~303.8 g/mol 17β-HSD2 inhibition

Key Observations :

  • Sulfonamide vs. Sulfonyl/Sulfanyl Groups: The target compound’s sulfonamido group (N–SO₂–) differs from sulfonyl (SO₂) or sulfanyl (S–) groups in analogs like those in and . Sulfonamides are known for enhancing solubility and hydrogen-bonding capacity, which may improve pharmacokinetics .
  • Aromatic Substitutions : The 4-bromophenyl group (as in ) and 5-chloro-2-methylphenyl group (common in ) suggest a preference for halogenated aromatic systems, which may enhance target affinity through hydrophobic or π-π interactions.
  • Heterocyclic Additions : Analogs with oxadiazole-indole systems (e.g., ) or naphthyridine rings (e.g., ) exhibit distinct bioactivities, highlighting how heterocycles diversify mechanism of action.

Pharmacological and Biochemical Insights

Enzyme Inhibition Potential
  • LOX and α-Glucosidase Inhibition : Compound 8t () demonstrated significant lipoxygenase (LOX) and α-glucosidase inhibition, attributed to its oxadiazole-indole sulfanyl group. The target compound’s sulfonamido group may similarly interact with enzyme active sites but with differing potency due to steric effects from the benzyl group.
  • 17β-HSD2 Inhibition: SAR studies () revealed that acetamides with extended hydrophobic chains (e.g., N-phenethyl) or secondary aromatic rings enhance inhibition.
Antimicrobial Activity
  • The 4-bromophenyl analog () showed antimicrobial properties, likely due to the electron-deficient aromatic system disrupting microbial membranes. The target compound’s bromobenzenesulfonamido group may exhibit similar effects but with enhanced penetration due to the benzyl moiety.
Receptor Targeting
  • Pyridazinone-based acetamides () act as FPR1/FPR2 agonists, with substituents like methoxybenzyl groups dictating receptor specificity. The target compound’s benzyl group may favor interactions with similar GPCRs, though this requires experimental validation.

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